molecular formula C16H19NO3S B2522207 2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide CAS No. 1795195-99-1

2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide

Cat. No. B2522207
CAS RN: 1795195-99-1
M. Wt: 305.39
InChI Key: ZAJRJLBVKNMOLU-UHFFFAOYSA-N
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Description

The compound "2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological properties. Benzamide derivatives are often explored for their potential as therapeutic agents due to their structural versatility and biological activities. The provided papers do not directly discuss this specific compound but offer insights into the synthesis and pharmacological activities of related benzamide derivatives.

Synthesis Analysis

The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives is described in the first paper. These compounds are synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives. The process yields high amounts of the desired product and features a simple workup, allowing for easy separation from the reaction mixture . Although the specific compound is not mentioned, the synthesis of related benzamide derivatives suggests that similar synthetic strategies could potentially be applied to the synthesis of "this compound."

Molecular Structure Analysis

Benzamide derivatives often exhibit a wide range of biological activities, which can be attributed to their molecular structure. The second paper discusses the structural modification of metoclopramide, a known gastrointestinal prokinetic agent, leading to the synthesis of novel benzamide derivatives with varying pharmacological activities . The structure-activity relationship (SAR) studies indicated that specific substitutions on the benzamide moiety could significantly influence the compound's biological effects. This suggests that the molecular structure of "this compound" would be critical in determining its potential pharmacological properties.

Chemical Reactions Analysis

The papers provided do not detail the chemical reactions specific to "this compound." However, benzamide derivatives are known to participate in various chemical reactions due to their functional groups. These reactions can include nucleophilic substitutions, amidation, and hydrolysis, which can be used to further modify the compound or to study its reactivity . Understanding these reactions is essential for exploring the chemical properties and potential applications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, stability, and reactivity. The specific physical and chemical properties of "this compound" would depend on its functional groups and overall molecular architecture. While the provided papers do not discuss these properties for the compound , they do highlight the importance of structural features in determining the properties of benzamide derivatives . These properties are crucial for the development of pharmaceutical agents, as they affect the compound's bioavailability, metabolism, and therapeutic efficacy.

Scientific Research Applications

Anticancer and Antiangiogenic Activities Furan derivatives, especially those with specific functional groups, have been evaluated for their anticancer and antiangiogenic activities. For example, benzofuran derivatives have shown potent antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and possessing in vivo antitumor activity (Romagnoli et al., 2015). This suggests that structurally related compounds could also exhibit significant therapeutic potential.

Anti-inflammatory and Antioxidative Properties Compounds with furanyl components have been discovered to exhibit anti-inflammatory and antioxidative effects. Novel furanyl derivatives from red seaweed showed inhibitory activities towards cyclooxygenase and lipoxygenase enzymes, suggesting potential anti-inflammatory properties. Their antioxidative capacity was also compared favorably with synthetic antioxidants and vitamin E (Makkar & Chakraborty, 2018). This opens avenues for research into similar compounds for their potential health benefits.

Photoinduced Benzannulation The photochemical behavior of furan derivatives, including reactions with arenecarbothioamides to produce aminobenzoates through photoinduced benzannulation, presents interesting possibilities in synthetic chemistry (Oda, Sakai, & Machida, 1997). Such reactions offer pathways to synthesize novel compounds with potential applications in drug development and materials science.

Neuroleptic Activity Benzamides, closely related to the compound , have been synthesized and evaluated for their potential neuroleptic (antipsychotic) activities. The structural modification of these molecules has resulted in compounds with enhanced activity compared to established drugs, indicating the importance of such derivatives in developing new treatments for psychiatric disorders (Iwanami et al., 1981).

Material Science Applications The incorporation of furan derivatives into polymeric materials has been explored, with 2,5-bis(hydroxymethyl)furan serving as a biobased monomer for polyester synthesis. This highlights the potential of furan-based compounds in creating sustainable materials with desirable properties (Jiang et al., 2014).

Mechanism of Action

properties

IUPAC Name

2-ethylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-21-15-9-5-4-7-12(15)16(18)17-11-14(19-2)13-8-6-10-20-13/h4-10,14H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJRJLBVKNMOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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